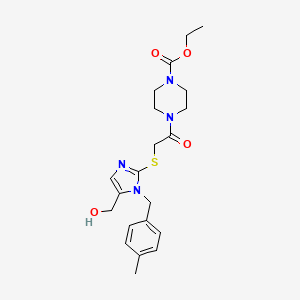

ethyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Description

This compound is a hybrid heterocyclic molecule featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 4-methylbenzyl group at position 1. A thioacetyl linker connects the imidazole to a piperazine ring, which is further functionalized with an ethyl carboxylate group. The hydroxymethyl group may enhance hydrophilicity, while the 4-methylbenzyl substituent could promote lipophilic interactions, balancing solubility and membrane permeability.

Properties

IUPAC Name |

ethyl 4-[2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-3-29-21(28)24-10-8-23(9-11-24)19(27)15-30-20-22-12-18(14-26)25(20)13-17-6-4-16(2)5-7-17/h4-7,12,26H,3,8-11,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEHLUUIYKHJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 382.46 g/mol. The structure incorporates a chromeno-tetrazolo-pyrimidine framework, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.46 g/mol |

| IUPAC Name | 6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine |

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines. For instance, studies on related chromeno-pyrimidine derivatives have shown effective inhibition of tumor growth in vitro and in vivo.

- Cytotoxic Studies : In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of the Bax/Bcl-2 ratio, leading to increased apoptosis rates in sensitive cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

- Antiproliferative Activity : The antiproliferative effects are quantified using the MTT assay, where compounds show IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values in the low nanomolar range against various cancer cell lines .

The proposed mechanisms through which this compound exhibits biological activity include:

- Enzyme Inhibition : Compounds with similar structures often act as dual inhibitors of critical pathways involved in tumor proliferation, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This dual inhibition can significantly hinder tumor growth and metastasis .

- Induction of Apoptosis : The ability to trigger apoptotic pathways is a crucial factor in the anticancer efficacy of these compounds. Studies have indicated that the presence of specific substituents on the phenyl rings enhances this effect .

Case Studies

- Study on Antitumor Activity : A study involving a series of chromeno-pyrimidine derivatives reported significant antitumor activity against human fibrosarcoma models (HT1080). The most active derivative exhibited an IC50 of 3 nM .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to target enzymes. Molecular docking results suggest strong interactions with EGFR and VEGFR binding sites, providing insights into their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison of Key Analogues

*Calculated using PubChem or reported values from sources.

Key Observations :

Key Observations :

- The target compound’s synthesis likely involves thio-acetylation under CuI catalysis (analogous to ), whereas benzimidazole derivatives () rely on nucleophilic substitution under reflux.

- Click chemistry () offers higher regioselectivity compared to traditional condensation (), but requires specialized catalysts.

Pharmacological and Physicochemical Properties

Table 3: Reported Bioactivities and Properties

Key Observations :

Crystallographic and Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.